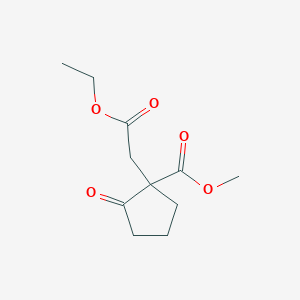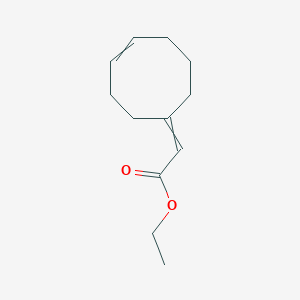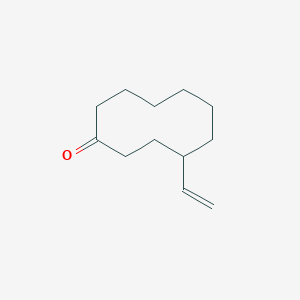
N,N'-Dimethyl-N,N',N''-triphenylphosphoric triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide is a chemical compound known for its unique structure and properties It is characterized by the presence of three phenyl groups and three amide groups attached to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide typically involves the reaction of triphenylphosphine with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or dichloromethane, and using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Dimethyl-N,N’-dihexyl-3-oxapentanediamide
- N,N’-Dihexyl-3-thiopentanediamide
- N,N’-Dihexyl-3-oxapentanediamide
Uniqueness
N,N’-Dimethyl-N,N’,N’'-triphenylphosphoric triamide is unique due to its specific structure, which includes three phenyl groups and three amide groups attached to a central phosphorus atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
50869-81-3 |
|---|---|
Molekularformel |
C20H22N3OP |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-bis(N-methylanilino)phosphorylaniline |
InChI |
InChI=1S/C20H22N3OP/c1-22(19-14-8-4-9-15-19)25(24,21-18-12-6-3-7-13-18)23(2)20-16-10-5-11-17-20/h3-17H,1-2H3,(H,21,24) |
InChI-Schlüssel |
QUJYBXAKPFWUJO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)P(=O)(NC2=CC=CC=C2)N(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


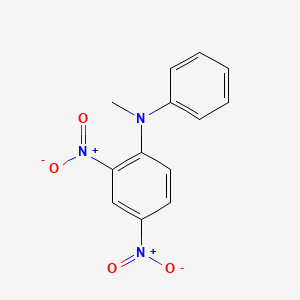
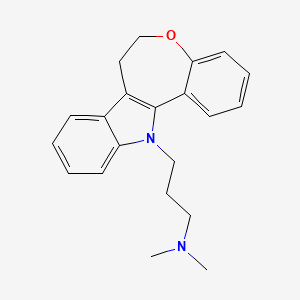

![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)


![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
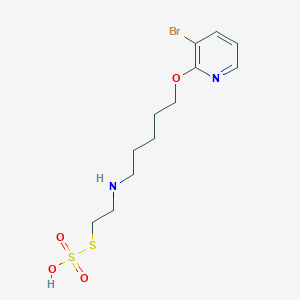
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)

